![molecular formula C₂₁H₂₅ClN₂O₃[C₂H₄O]n B1142189 Cetirizin-Polyethylenglykol-(PEG)-Ester CAS No. 1509941-93-8](/img/new.no-structure.jpg)

Cetirizin-Polyethylenglykol-(PEG)-Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

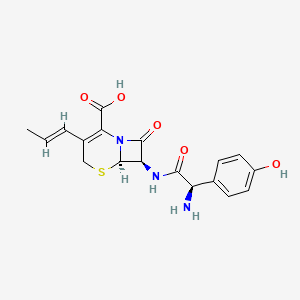

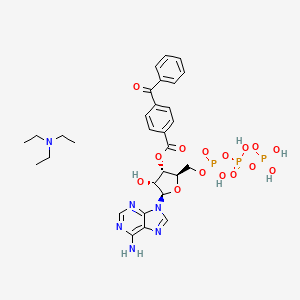

Cetirizine Polyethylene Glycol (PEG) Ester is a pharmaceutical adduct derived from Cetirizine dihydrochloride. Cetirizine is an orally active and selective H1-receptor antagonist used for the treatment of allergy symptoms. The esterification with Polyethylene Glycol enhances the solubility and bioavailability of Cetirizine, making it more effective in its therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Cetirizine Polyethylene Glycol (PEG) Ester has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Cetirizine Polyethylene Glycol (PEG) Ester is a derivative of Cetirizine, which is an orally active and selective H1-receptor antagonist . The primary target of Cetirizine is the H1 receptor, which plays a crucial role in mediating allergic reactions.

Mode of Action

The interaction between Cetirizine PEG Ester and its targets involves a process of esterification . The esterification of Cetirizine in PEG is a second-order reversible kinetic process . The rate constants indicate that Cetirizine is esterified about 240 times faster than other compounds like indomethacin at 80°C .

Biochemical Pathways

The degradation of Cetirizine in polyethylene glycol arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . The oxidation process was investigated to model the degradation of Cetirizine in PEG-containing formulation . The oxidation product was identified as cetirizine N-oxide .

Pharmacokinetics

It’s known that the physical state of cetirizine peg ester is a liquid (oil) and it’s recommended to be stored at 4°c

Result of Action

The molecular and cellular effects of Cetirizine PEG Ester’s action are primarily related to its interaction with H1 receptors and its subsequent degradation in PEG-containing formulations. The degradation product, cetirizine N-oxide, is formed through the oxidation process .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cetirizine PEG Ester. For instance, the rate of esterification is temperature-dependent, with the process occurring faster at higher temperatures . Additionally, the degradation of Cetirizine in PEG arises from the reaction between the drug and the reactive peroxide intermediates formed through oxidation of PEG . This suggests that the oxidative environment can influence the stability of the compound.

Biochemische Analyse

Biochemical Properties

Cetirizine Polyethylene Glycol Ester interacts with various biomolecules in its biochemical reactions. The degradation of cetirizine in polyethylene glycol arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .

Molecular Mechanism

The molecular mechanism of Cetirizine Polyethylene Glycol Ester involves the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . This leads to the formation of cetirizine N-oxide, a degradation product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cetirizine Polyethylene Glycol Ester change over time. The compound was found to degrade during manufacture and storage . The shelf-life for cetirizine in a PEG 400 formulation at 25°C was predicted to be only 30 hours .

Metabolic Pathways

The metabolic pathways of Cetirizine Polyethylene Glycol Ester involve the oxidation of cetirizine in polyethylene glycol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Polyethylene Glycol (PEG) Ester involves the esterification of Cetirizine with Polyethylene Glycol. The reaction typically occurs in the presence of a catalyst such as N-hydroxysuccinimide (NHS) esters, which react with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS .

Industrial Production Methods: Industrial production of Cetirizine Polyethylene Glycol (PEG) Ester involves large-scale esterification processes, ensuring the consistent quality and purity of the final product. The process is optimized to achieve high yields and minimize impurities, often using advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions: Cetirizine Polyethylene Glycol (PEG) Ester primarily undergoes oxidation reactions. The degradation of Cetirizine in Polyethylene Glycol arises from the reaction between the drug and reactive peroxide intermediates, such as peroxyl radicals formed through the oxidation of Polyethylene Glycol .

Common Reagents and Conditions: The oxidation process is typically modeled using hydrogen peroxide and sodium percarbonate as oxidizing agents. The reaction conditions vary, but forced degradation conditions in the pH range from 3 to 10 are commonly used .

Major Products Formed: The major product formed from the oxidation of Cetirizine in Polyethylene Glycol is Cetirizine N-oxide .

Vergleich Mit ähnlichen Verbindungen

- Cetirizine dihydrochloride

- Loratadine Polyethylene Glycol Ester

- Fexofenadine Polyethylene Glycol Ester

Comparison: Compared to similar compounds, Cetirizine Polyethylene Glycol (PEG) Ester stands out due to its enhanced solubility and bioavailability. The esterification with Polyethylene Glycol not only improves its pharmacokinetic properties but also provides better stability and efficacy in pharmaceutical formulations .

Eigenschaften

CAS-Nummer |

1509941-93-8 |

|---|---|

Molekularformel |

C₂₁H₂₅ClN₂O₃[C₂H₄O]n |

Molekulargewicht |

432.94 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)

![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)